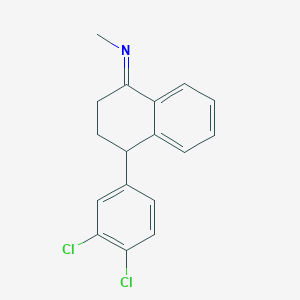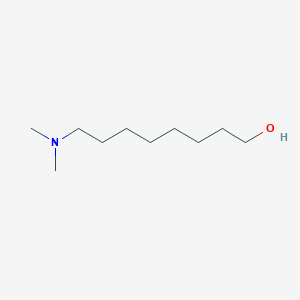
Acide p-terphényl-4-carboxylique
Vue d'ensemble
Description
P-Terphenyl-4-carboxylic acid is an aromatic compound with the empirical formula C19H14O2 . It has a molecular weight of 274.31 . The compound is a member of the phenyl compound group and manifests as a white crystalline solid with limited solubility in water .
Synthesis Analysis
The synthesis of p-Terphenyl-4-carboxylic acid has been discussed in various research works . For instance, a thesis titled “SYNTHESIS AND APPLICATION OF p-TERPHENYL-4-CARBOXYLIC ACID PROTECTED PEPTIDES” discusses the synthesis, characterization, spectroscopic studies, and cation binding ability of p-Terphenyl-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of p-Terphenyl-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc(cc1)-c2ccc(cc2)-c3ccccc3 . This indicates that the compound consists of a central benzene ring substituted with two phenyl groups . Physical and Chemical Properties Analysis
P-Terphenyl-4-carboxylic acid is a white to yellow powder, crystals, or crystalline powder . It has a melting point of 305 °C (dec.) . The compound conforms to its infrared spectrum .Applications De Recherche Scientifique
Synthèse et caractérisation
L'acide p-terphényl-4-carboxylique a été étudié pour sa synthèse et sa caractérisation, en mettant l'accent sur ses études spectroscopiques et sa capacité de liaison aux cations. La synthèse de ce composé implique des réactions spécifiques qui permettent la création de peptides ayant des applications potentielles dans divers domaines de la recherche .
Activité antifongique et antibactérienne
Des recherches ont montré que les dérivés de l'this compound présentent une activité antifongique contre Candida albicans et une activité antibactérienne contre Bacillus subtilis, indiquant son utilisation potentielle dans le développement de nouveaux agents antimicrobiens .
Activité inhibitrice contre la peroxydation lipidique
Les dérivés de l'this compound ont démontré une activité inhibitrice contre la peroxydation lipidique, un processus qui peut entraîner des dommages cellulaires. Ceci suggère des applications possibles dans la prévention des maladies liées au stress oxydatif .
Historique de la recherche chimique
La recherche chimique sur les composés p-terphényliques remonte à 1877, avec plus de 230 p-terphényls isolés depuis. Cette perspective historique met en évidence l'importance du composé et son potentiel pour diverses applications scientifiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is postulated to function as an acid-base catalyst in organic compound synthesis .
Mode of Action
The p-Terphenyl-4-carboxylic acid is believed to contribute to the formation of hydrogen bonds between molecules, allowing for precise control over compound reactivity . This interaction with its targets leads to changes in the reactivity of the compounds involved.
Biochemical Pathways
The specific biochemical pathways affected by p-Terphenyl-4-carboxylic acid Its role as an acid-base catalyst suggests that it may influence a variety of biochemical reactions by facilitating the formation of hydrogen bonds .
Result of Action
The molecular and cellular effects of p-Terphenyl-4-carboxylic acid’s Its role in facilitating hydrogen bond formation suggests that it may influence the structure and reactivity of other molecules .
Analyse Biochimique
Biochemical Properties
p-Terphenyl-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds due to its carboxylic acid group. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an acid-base catalyst in organic synthesis, facilitating the formation of hydrogen bonds between molecules . These interactions are crucial for controlling the reactivity of compounds in biochemical pathways.
Cellular Effects
The effects of p-Terphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and act as a catalyst can alter the behavior of cells, potentially leading to changes in cellular activities and functions .
Molecular Mechanism
At the molecular level, p-Terphenyl-4-carboxylic acid exerts its effects through several mechanisms. It is believed to function as an acid-base catalyst, contributing to the formation of hydrogen bonds between molecules . This interaction allows for precise control over compound reactivity, which can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Terphenyl-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that p-Terphenyl-4-carboxylic acid remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of p-Terphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
p-Terphenyl-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of p-Terphenyl-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity and function .
Subcellular Localization
p-Terphenyl-4-carboxylic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activities and functions .
Propriétés
IUPAC Name |
4-(4-phenylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHHREPACLZKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433493 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-15-7 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-terphenyl-4-carboxylic acid interact with a silver surface, and what happens to its organization upon exposure to hydrogen sulfide (H2S)?
A1: p-Terphenyl-4-carboxylic acid forms self-assembled monolayers (SAMs) on silver surfaces. [] This interaction likely occurs through the carboxylic acid group, which can bind to the silver. Upon exposure to H2S vapor, the organized monolayer undergoes a fascinating transformation. The H2S causes the p-terphenyl-4-carboxylic acid molecules within the monolayer to reorganize into nano-sized clusters. [] This suggests that the H2S disrupts the interaction between the carboxylic acid group and the silver surface, possibly by protonating the acid. Interestingly, when mixed with n-hexadecanoic acid in a monolayer, the two molecules separate into distinct phases upon exposure to H2S, highlighting the influence of molecular structure and intermolecular interactions on the reorganization process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


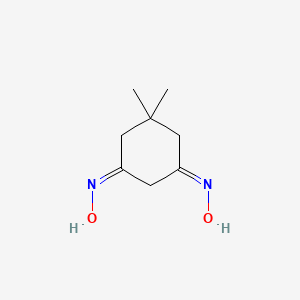
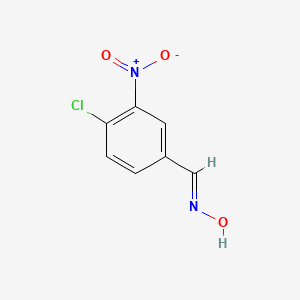
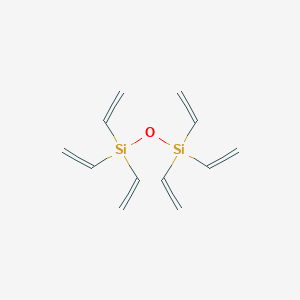



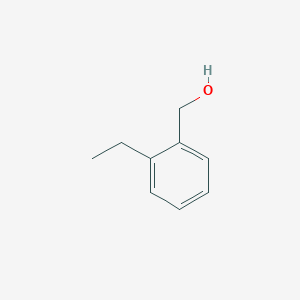
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)
